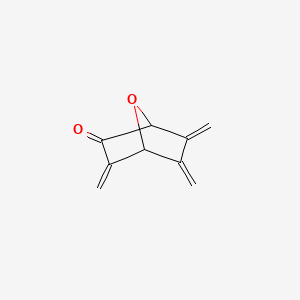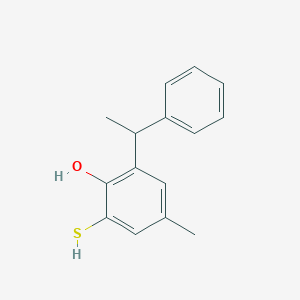![molecular formula C14H10N2O3 B14287513 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one CAS No. 117621-11-1](/img/structure/B14287513.png)
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one is a heterocyclic compound that features a fused indeno-pyridine structure
Métodos De Preparación
The synthesis of 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one typically involves multi-step synthetic routes. One common method includes the reaction of 3,7-dimethyl-5H-indeno[1,2-b]pyridin-5-one with nitrating agents under controlled conditions to introduce the nitro group at the 8-position . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the nitration process .
Análisis De Reacciones Químicas
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparación Con Compuestos Similares
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one can be compared with similar compounds such as:
3,7-Dimethyl-5H-indeno[1,2-b]pyridin-5-one: Lacks the nitro group, leading to different chemical reactivity and biological properties.
7-Nitro-5H-indeno[1,2-b]pyridin-5-one: Similar structure but different substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
117621-11-1 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
3,7-dimethyl-8-nitroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H10N2O3/c1-7-3-11-13(15-6-7)9-5-12(16(18)19)8(2)4-10(9)14(11)17/h3-6H,1-2H3 |
Clave InChI |
INQRAYRZLDBRPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(C2=O)C=C(C(=C3)[N+](=O)[O-])C)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
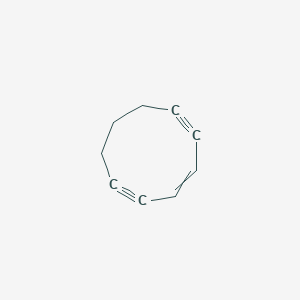
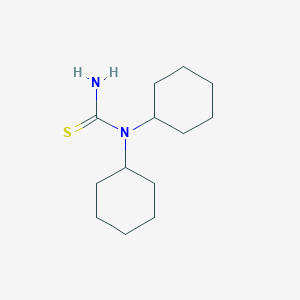
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
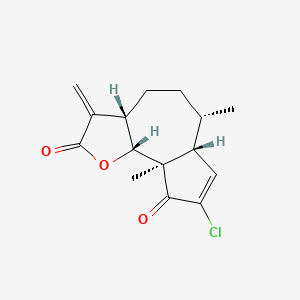
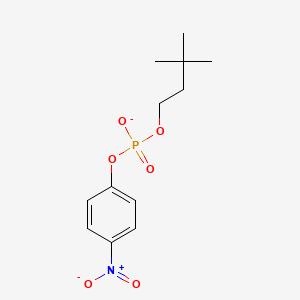
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)


![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
